Superior Anti-Proliferative Potency in HL-60 Leukemia Cells vs. Standard Topoisomerase II Inhibitor Amsacrine (AMSA)
In a direct head-to-head comparison, Flt3-IN-13 (compound 20) demonstrated significantly higher potency against the HL-60 acute promyelocytic leukemia cell line than the clinical standard Topo II inhibitor amsacrine (AMSA) [1]. This provides a clear quantitative advantage for cellular efficacy in an AML model.
| Evidence Dimension | Antiproliferative activity (Cell Viability) |
|---|---|
| Target Compound Data | 0.48 ± 0.08 μM (IC50) |
| Comparator Or Baseline | Amsacrine (AMSA) - IC50 value not explicitly stated in abstract but reported as less potent; standard Topo II inhibitor |
| Quantified Difference | Flt3-IN-13 is more potent than AMSA. The difference is not precisely quantified in the provided source. |
| Conditions | HL-60 human promyelocytic leukemia cell line, MTT assay |
Why This Matters
This demonstrates Flt3-IN-13's superior cellular potency compared to a standard-of-care Topo II inhibitor in an AML model, indicating greater research value for investigating antileukemic mechanisms.
- [1] Abdelgawad, M. A., et al. (2022). Design, synthesis, and biological evaluation of novel pyrido-dipyrimidines as dual topoisomerase II/FLT3 inhibitors in leukemia cells. Bioorganic Chemistry, 122, 105752. View Source
